11-oxo-6,11-Dihydro-5H-dibenzo[b,e]azepine-5-carboxamide
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Overview
Description
11-oxo-6,11-Dihydro-5H-dibenzo[b,e]azepine-5-carboxamide is a chemical compound with the molecular formula C15H12N2O2 and a molecular weight of 252.27 g/mol . This compound is part of the dibenzoazepine family, which is known for its diverse applications in various fields, including pharmaceuticals and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-oxo-6,11-Dihydro-5H-dibenzo[b,e]azepine-5-carboxamide typically involves the reaction of dibenzoazepine derivatives with appropriate reagents under controlled conditions. One common method involves the use of 10,11-dihydro-10,11-dihydroxy-5H-dibenzo[b,e]azepine as a starting material, which is then oxidized to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, purification, and quality control to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
11-oxo-6,11-Dihydro-5H-dibenzo[b,e]azepine-5-carboxamide undergoes various chemical reactions, including:
Oxidation: Conversion to higher oxidation states.
Reduction: Reduction of the carbonyl group to form alcohol derivatives.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound .
Scientific Research Applications
11-oxo-6,11-Dihydro-5H-dibenzo[b,e]azepine-5-carboxamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.
Mechanism of Action
The mechanism of action of 11-oxo-6,11-Dihydro-5H-dibenzo[b,e]azepine-5-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may act by inhibiting certain enzymes or receptors, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Oxcarbazepine: A related compound with similar structural features, used as an anticonvulsant.
Carbamazepine: Another dibenzoazepine derivative with applications in treating epilepsy and bipolar disorder.
Iminodibenzyl: A compound with a similar core structure, used in the synthesis of various pharmaceuticals .
Uniqueness
11-oxo-6,11-Dihydro-5H-dibenzo[b,e]azepine-5-carboxamide is unique due to its specific functional groups and chemical properties, which make it suitable for a wide range of applications in different fields. Its versatility and potential for modification further enhance its value in scientific research and industrial applications .
Properties
Molecular Formula |
C15H12N2O2 |
---|---|
Molecular Weight |
252.27 g/mol |
IUPAC Name |
11-oxo-6H-benzo[c][1]benzazepine-5-carboxamide |
InChI |
InChI=1S/C15H12N2O2/c16-15(19)17-9-10-5-1-2-6-11(10)14(18)12-7-3-4-8-13(12)17/h1-8H,9H2,(H2,16,19) |
InChI Key |
XLOSCBGYKCBKDH-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2C(=O)C3=CC=CC=C3N1C(=O)N |
Origin of Product |
United States |
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